molecular formula C8H18N2 B2767463 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine CAS No. 3437-32-9

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine

Cat. No.: B2767463
CAS No.: 3437-32-9
M. Wt: 142.246
InChI Key: UOLFIRYVZLZHDX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine ( 3437-32-9) is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol, serves as a valuable bifunctional building block . Its structure incorporates a pyrrolidine ring, a common feature in bioactive molecules, and a primary amine functional group, which provides a versatile handle for further synthetic modification . This chemical is recognized for its potential as a precursor or intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas . Dimethylamine (DMA) derivatives, as a class, have demonstrated a diverse spectrum of pharmacological activities in research settings, including antimicrobial, anticancer, and antihistaminic properties . The unique chemical structure of this compound allows for the modulation of various biological targets, making it a valuable scaffold for developing new candidates in pharmaceutical research . As a hazardous chemical, it is supplied with the signal word "Danger" and appropriate hazard statements . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. It is typically packaged as a liquid and should be stored at 4°C . Available in various volumes, from research samples to bulk quantities, it can also be produced to meet specific customer specifications and purity requirements, including high and ultra-high purity grades (99% to 99.999%+) .

Properties

IUPAC Name

2-(3,3-dimethylpyrrolidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)3-5-10(7-8)6-4-9/h3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFIRYVZLZHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine typically involves the reaction of 3,3-dimethylpyrrolidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and substituted ethanamine derivatives .

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(3,3-dimethylpyrrolidin-1-yl)ethan-1-amine include pyrrolidine-derived amines and ethanamine derivatives with heterocyclic or aromatic substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₈H₁₈N₂ 142.24 3,3-dimethylpyrrolidine, ethanamine Predicted CCS ([M+H]⁺): 132.8 Ų; liquid
2-(Pyridin-3-yl)-2-pyrrolidin-1-yl-ethylamine C₁₁H₁₆N₃ 178.27 Pyrrolidine, pyridine, ethanamine Unreported bioactivity; solid at RT
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine C₇H₁₆N₂ 128.22 1-methylpyrrolidine, ethanamine Unreported CCS or solubility
2-(3,4-Methylenedioxyphenyl)ethylamine C₁₀H₁₃NO₂ 179.22 3,4-methylenedioxyphenyl, ethanamine Antibacterial activity (moderate)
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione C₉H₁₄N₂O₂ 182.22 Tetramic acid, ethylidene, methylpyrrolidine Moderate activity against S. aureus and E. coli

Key Observations:

Structural Variations: The target compound’s 3,3-dimethylpyrrolidine group increases steric hindrance and lipophilicity compared to 2-(1-methylpyrrolidin-3-yl)ethan-1-amine, which has a single methyl group at the 1-position .

Physicochemical Properties :

  • The target’s collision cross-section (CCS) of 132.8 Ų ([M+H]⁺) suggests a compact conformation, advantageous for membrane permeability .
  • 2-(3,4-Methylenedioxyphenyl)ethylamine demonstrates how aromatic substituents reduce basicity (pKa ~9.5) compared to pyrrolidine derivatives (pKa ~10.5) .

Biological Activity

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a unique structure that may influence various biological systems, particularly through its interactions with neurotransmitter pathways.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H18_{18}N2_2 with a molecular weight of approximately 142.25 g/mol. The compound contains a pyrrolidine ring with two methyl groups at the 3-position and an ethylamine side chain, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of dopamine and norepinephrine receptors, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to these receptors indicates potential psychoactive properties that warrant further investigation.

Research Findings

Recent research has focused on the compound's pharmacological effects, including:

  • Neurotransmitter Modulation : Studies indicate that this compound may enhance dopaminergic and noradrenergic signaling pathways. This modulation could have implications for treating neurological disorders such as depression or ADHD.
  • Toxicity Profile : In vitro toxicity assessments have been conducted to evaluate the safety profile of the compound. Early findings suggest that it exhibits low toxicity at therapeutic concentrations, although further studies are necessary to establish a comprehensive toxicological profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amineC8_{8}H18_{18}N2_2Contains different methyl substitution patterns
2-(3-Methylpyrrolidin-1-yl)ethan-1-amineC7_{7}H15_{15}N2_2Lacks additional methyl group on the pyrrolidine ring

This table highlights how variations in the substitution pattern can influence biological activity and pharmacological effects.

Neuropharmacology

One notable study investigated the effects of this compound on animal models of depression. The results indicated significant improvements in depressive-like behaviors when administered at specific dosages, suggesting potential as an antidepressant agent.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that allow for precise control over yield and purity. Researchers are exploring derivatives of this compound to enhance its biological activity or alter its pharmacokinetic properties. Such derivatives may exhibit improved efficacy or reduced side effects compared to the parent compound .

Q & A

Q. What are the common synthetic routes for 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. Starting materials like 3,3-dimethylpyrrolidine are reacted with bromoethylamine or chloroethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile). Reductive amination may employ sodium cyanoborohydride or hydrogenation with Pd/C. Reaction temperature (40–80°C) and stoichiometric ratios critically impact yield and purity. For example, excess alkylating agent improves substitution efficiency but may increase byproducts. Purification via column chromatography or recrystallization is essential to isolate the amine .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and connectivity (e.g., δ 1.2–1.4 ppm for dimethyl groups, δ 2.5–3.0 ppm for pyrrolidine N-CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 157.18) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95%) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and confirms 3D structure if crystalline derivatives are available .

Q. How does the steric environment of the 3,3-dimethylpyrrolidine ring affect the compound’s reactivity?

The bulky dimethyl groups hinder nucleophilic attack at the pyrrolidine nitrogen, reducing unwanted side reactions (e.g., over-alkylation). However, steric effects may slow reactions requiring planar transition states, necessitating elevated temperatures or catalysts. This steric protection enhances stability in acidic/basic conditions, making the compound suitable for prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable-Temperature NMR : Resolves splitting due to slow rotation (e.g., amine protons) .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Crystallographic Validation : Compares experimental NMR data with simulated spectra from X-ray structures .
  • Isotopic Labeling : Deuterated analogs simplify complex splitting patterns .

Q. What strategies are employed to study the compound’s interaction with biological targets?

  • Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) to receptors .
  • Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger; validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can computational methods predict the compound’s behavior in chemical environments or binding affinities?

  • Density Functional Theory (DFT) : Calculates electron distribution, pKa, and reaction pathways (e.g., nucleophilic attack barriers) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/lipid environments .
  • Free Energy Perturbation (FEP) : Estimates relative binding affinities for SAR optimization . Example computational workflow:
  • Optimize geometry using B3LYP/6-31G(d).
  • Run MD simulations (AMBER force field) to assess stability.
  • Dock into target protein (e.g., GPCR) using Glide .

Q. What experimental designs are recommended to investigate pharmacokinetic properties in preclinical studies?

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer permeability assays .
  • Metabolism : Liver microsome stability tests (e.g., t₁/₂ in human liver microsomes) .
  • Excretion : Radiolabeled compound tracking in rodent models .
    • Pharmacokinetic Models : Compartmental modeling to estimate AUC, Cmax, and bioavailability .

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